2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-3-4-14(15(10-13)22-2)16(20)18-11-6-8-19-12(9-11)5-7-17-19/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGNOONUNJXHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the reaction of appropriate starting materials such as 3-aminopyrazole and 2-chloropyridine under specific conditions.
Attachment of the benzamide moiety: The pyrazolo[1,5-a]pyridine core is then reacted with 2,4-dimethoxybenzoic acid or its derivatives to form the final compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2,4-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyridine derivatives exhibit potent anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
- Case Study: Aurora Kinase Inhibition
Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes involved in metabolic pathways:
- 11-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1)
Antimicrobial Properties
Some studies have reported that pyrazolo[1,5-a]pyridine derivatives possess antimicrobial activities against a range of pathogens:
- Antibacterial and Antifungal Efficacy
Antioxidant Activity
The antioxidant properties of pyrazolo[1,5-a]pyridine derivatives contribute to their potential therapeutic applications by scavenging free radicals and reducing oxidative stress .
Synthesis and Structural Modifications
The synthesis of pyrazolo[1,5-a]pyridine derivatives involves several chemical transformations that enhance their biological activity:
- Synthetic Pathways
Table 1: Biological Activities of 2,4-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Comparative Insights
Core Heterocycle Differences :
- Pyrazolo[1,5-a]pyridine vs. Pyrimidine : Pyrazolo[1,5-a]pyridines (as in the target compound) differ from pyrazolo[1,5-a]pyrimidines in ring size and electronic properties. Pyrimidine cores (e.g., N-(5-cyclopropyl-2,7-dioxo-pyrazolo[1,5-a]pyrimidin-3-yl)benzamide) often exhibit stronger binding to ATP pockets in kinases due to their purine-like structure . The pyridine core in the target compound may offer distinct selectivity profiles, though this requires experimental validation .
Substituent Effects: Methoxy vs. Halogen Groups: The 2,4-dimethoxy substituents in the target compound likely improve aqueous solubility compared to brominated analogues (e.g., 2-bromo-5-methoxy derivative) . However, bromine’s electronegativity might enhance hydrophobic interactions in binding pockets. Polar vs. Non-Polar Moieties: Compounds with trifluoromethyl groups (e.g., 6-(1,1-difluoroethyl)-N-methyl-N-(3-(4-CF3-phenyl)pyrazolo[1,5-a]pyridin-5-yl)nicotinamide) show improved metabolic stability and membrane permeability due to fluorine’s lipophilic nature .
Synthetic Approaches :
- Microwave-assisted cyclization (e.g., Moustafa et al., 2022) and ultrasound-mediated reactions (e.g., compound 8b in ) are critical for achieving regioselectivity in pyrazolo[1,5-a]pyridine/pyrimidine derivatives . The target compound’s synthesis likely employs similar strategies to avoid isomeric byproducts (e.g., pyrazolo[3,4-b]pyridines) .
Pharmacological Data :
- Pyrazolo[1,5-a]pyrimidines with 7-substituents (e.g., phenyl or methyl groups) demonstrate antiproliferative activity against HCT116 cells (IC50 values in low micromolar range) . The target compound’s pyridine core and dimethoxy groups may shift potency or mechanism, necessitating direct assays.
- X-ray crystallography of related pyrazolo[1,5-a]pyrimidines reveals a 1(1)/2-type inhibition mechanism, suggesting that substituent positioning in hydrophobic regions is critical for activity .
Biological Activity
2,4-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide backbone substituted with a pyrazolo[1,5-a]pyridine moiety and two methoxy groups at the 2 and 4 positions. This unique structure is thought to contribute to its biological activity.
Research indicates that 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide modulates various biological pathways:
- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme is crucial in regulating glucocorticoid levels in tissues. Inhibition can lead to decreased intracellular concentrations of active glucocorticoids, which is beneficial in treating conditions like metabolic syndrome and obesity-related disorders .
- Anticancer Activity : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cell lines. Studies have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Table 1: Biological Activity Summary
| Activity | Effect | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Inhibition of 11β-HSD1 | Decreased glucocorticoid levels | Human liver cells | Not specified |
| Cytotoxicity | Induction of apoptosis | MCF7 (breast cancer) | 3.79 |
| NCI-H460 (lung cancer) | 42.30 | ||
| HepG2 (liver cancer) | 0.39 |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide against MCF7 and NCI-H460 cell lines. The compound exhibited IC50 values of 3.79 µM and 42.30 µM respectively, indicating potent anticancer properties . The mechanism was primarily through the induction of apoptosis and disruption of cell cycle progression.
Case Study 2: Metabolic Syndrome Treatment
Another investigation focused on the compound's role in modulating glucocorticoid metabolism via inhibition of 11β-HSD1. This modulation was shown to be beneficial in reducing symptoms associated with metabolic syndrome in preclinical models . The findings suggest that the compound could serve as a therapeutic agent for conditions characterized by elevated glucocorticoids.
Q & A
Basic: What are the standard synthetic routes for 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, and how is purity optimized?
The synthesis typically involves coupling 2,4-dimethoxybenzoyl chloride with pyrazolo[1,5-a]pyridin-5-amine under basic conditions (e.g., triethylamine or pyridine in anhydrous solvents like THF or DCM). The reaction proceeds via an addition-elimination mechanism, with purification achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) . Purity optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride intermediate and strict temperature control (0–25°C) to minimize side reactions.
Advanced: How do electronic effects of substituents on the pyrazolo[1,5-a]pyridine core influence regioselectivity during functionalization?
Regioselectivity in pyrazolo[1,5-a]pyridine derivatives is modulated by the electron-donating/withdrawing nature of substituents. For example, electron-rich substituents (e.g., methoxy groups) at position 5 direct electrophilic attacks to position 3 due to resonance stabilization, while electron-withdrawing groups (e.g., nitro) favor position 6. Computational studies (DFT calculations) and kinetic experiments (monitoring reaction intermediates via LC-MS) are critical for predicting and validating regiochemical outcomes .
Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) to confirm substitution patterns.
- HRMS : Validate molecular weight (e.g., C₁₈H₁₆N₃O₃: calculated 334.1192, observed 334.1189).
- HPLC : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA, UV detection at 254 nm).
- X-ray crystallography : Resolves ambiguous stereoelectronic effects in the solid state .
Advanced: How can contradictory biological activity data for this compound be resolved across different assays?
Contradictions often arise from assay-specific variables:
- Cellular permeability : LogP values >3 may enhance membrane penetration but reduce aqueous solubility, skewing IC₅₀ results. Use parallel artificial membrane permeability assays (PAMPA) to correlate physicochemical properties with activity .
- Target promiscuity : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
- Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP-mediated degradation, which impacts efficacy in vivo .
Basic: What are the key structural motifs in this compound that contribute to its biological activity?
- Pyrazolo[1,5-a]pyridine core : Mimics purine bases, enabling interactions with ATP-binding pockets in kinases.
- 2,4-Dimethoxybenzamide : Enhances lipophilicity and stabilizes π-π stacking with aromatic residues in target proteins.
- N-linkage : Facilitates hydrogen bonding with catalytic lysine/aspartate residues in enzymes .
Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?
- Intermediate trapping : Use scavenger resins (e.g., polymer-bound isocyanates) to sequester unreacted acyl chloride.
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes at 120°C vs. 12 hours conventional heating) for cyclization steps, improving yields by 15–20% .
- Flow chemistry : Continuous processing minimizes decomposition of air-sensitive intermediates (e.g., Grignard reagents) .
Basic: How is this compound’s stability under various storage conditions evaluated?
- Forced degradation studies : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC; significant degradation (>5%) under UV suggests light-sensitive functional groups (e.g., benzamide).
- Solution stability : Assess in DMSO (10 mM) at −20°C for 6 months; precipitate formation indicates poor solubility, requiring lyophilization for long-term storage .
Advanced: What computational tools predict binding modes of this compound to kinase targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with X-ray structures of kinases (e.g., PDB 3POZ). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met-119 in CDK2).
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2 Å suggests weak binding .
Basic: What are the primary enzymatic targets of this compound, and what assays confirm inhibition?
- Kinases (e.g., CDK2, Aurora A) : Use ADP-Glo™ assays to quantify ATP consumption.
- Phosphodiesterases (PDE4) : Measure cAMP levels via ELISA after compound treatment in HEK293 cells.
- HDACs : Fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) quantify deacetylase activity inhibition .
Advanced: How does the compound’s pharmacokinetic profile influence in vivo experimental design?
- Oral bioavailability : Calculate using rat PK studies (plasma AUC after 10 mg/kg oral vs. IV dosing). Bioavailability <20% necessitates formulation adjustments (e.g., nanoemulsions).
- Metabolite identification : LC-MS/MS of plasma/bile samples detects major Phase I/II metabolites. For example, O-demethylation of methoxy groups generates reactive quinones, requiring structural modification to reduce toxicity .
Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Key Substituents | Biological Activity | Mechanism Insights |
|---|---|---|---|
| 2,4-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide | 2,4-Dimethoxybenzamide | Kinase inhibition (CDK2) | ATP-competitive binding |
| N-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzamide | 5,7-Dimethyl, methylamino | Neuroprotection | Modulates NMDA receptors |
| 5-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at position 5 | Anticancer (Topoisomerase I) | DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
